molecular formula C10H21N B1611412 N-Propylcycloheptanamine CAS No. 39191-13-4

N-Propylcycloheptanamine

Cat. No. B1611412
CAS RN: 39191-13-4
M. Wt: 155.28 g/mol
InChI Key: QHZWWLYWZPCJMN-UHFFFAOYSA-N
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Description

N-Propylcycloheptanamine is a chemical compound with the CAS Number: 24549-40-4 . It is also known by its IUPAC name, N-cycloheptyl-N-propylamine hydrochloride . The compound is a solid at room temperature and has a molecular weight of 191.74 .


Molecular Structure Analysis

The molecular structure of N-Propylcycloheptanamine is represented by the linear formula C10 H21 N . The InChI code for the compound is 1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H .


Physical And Chemical Properties Analysis

N-Propylcycloheptanamine is a solid at room temperature . Its molecular weight is 191.74 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Analytical Characterization and Identification

  • N-Propylcycloheptanamine and related arylcyclohexylamines have been characterized using various analytical techniques. Studies like those by Wallach et al. (2016) and Sauer et al. (2008) focus on the synthesis and analytical characterization of these compounds, including N-alkyl derivatives. These compounds are characterized using methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (Wallach et al., 2016); (Sauer et al., 2008).

Metabolism Studies

  • Research has also been conducted on the metabolism of related compounds, providing insights into how these substances are processed in biological systems. For example, studies by Sauer et al. (2008) have detailed the metabolic pathways of related phencyclidine-derived designer drugs in animal models, such as rats (Sauer et al., 2008).

Neuropharmacological Research

  • Arylcyclohexylamines, a class to which N-Propylcycloheptanamine belongs, are used as structural templates for neuropharmacological research. Studies like those by Wallach et al. (2014) have synthesized and analyzed various analogues for their neuropharmacological properties, which aids in understanding the potential effects of these compounds on the brain (Wallach et al., 2014).

Molecular Networking in Intoxication Cases

  • In clinical toxicology, molecular networking has been employed to understand the effects of arylcyclohexylamine compounds in intoxication cases. Pelletier et al. (2021) used this approach to analyze a case involving multiple new psychoactive substances, demonstrating the utility of molecular networking in such contexts (Pelletier et al., 2021).

Role in Drug Discovery and Development

  • The broader context of drug discovery, including the development of new psychoactive compounds like N-Propylcycloheptanamine, is discussed by Drews (2000). This paper highlights the evolving landscape of drug research and the impact of molecular biology and genomic sciences on drug discovery (Drews, 2000).

properties

IUPAC Name

N-propylcycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-9-11-10-7-5-3-4-6-8-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZWWLYWZPCJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563539
Record name N-Propylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propylcycloheptanamine

CAS RN

39191-13-4
Record name N-Propylcycloheptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39191-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhang, Y Zhou, Y Shen, L Du, J Chen… - Acta Pharmacologica …, 2009 - nature.com
… Using the procedure described earlier for 6a using 5b and N-propylcycloheptanamine, the title compound was obtained in 33% yield. H NMR (CDCl 3 , 300 MHz): δ 0.76–1.86 (m, 17H), …
Number of citations: 9 www.nature.com

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